molecular formula C10H10Cl2N2Pd B1143552 Dichlorobis(pyridine)palladium(II) CAS No. 14872-20-9

Dichlorobis(pyridine)palladium(II)

Cat. No.: B1143552
CAS No.: 14872-20-9
M. Wt: 335.53
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Description

Dichlorobis(pyridine)palladium(II) is a coordination compound with the chemical formula PdCl₂(C₅H₅N)₂. It is a yellow solid that is sparingly soluble in water but more soluble in organic solvents. This compound is widely used in organic synthesis as a catalyst for various chemical reactions, particularly those involving the formation of carbon-carbon bonds .

Mechanism of Action

Target of Action

Dichlorobis(pyridine)palladium(II) is a complex compound that primarily targets organic molecules in chemical reactions. It is often used as a catalyst in organic synthesis reactions .

Mode of Action

The compound interacts with its targets by facilitating the formation of carbon-carbon bonds . This is achieved through its unique molecular structure, which allows it to act as a bridge between different organic molecules, enabling them to react with each other more efficiently .

Biochemical Pathways

The exact biochemical pathways affected by Dichlorobis(pyridine)palladium(II) can vary depending on the specific reaction it is used in. It is generally involved in reactions that lead to the formation of carbon-carbon bonds . These reactions are fundamental to many biochemical pathways, including those involved in the synthesis of various organic compounds .

Pharmacokinetics

In a laboratory or industrial setting, the compound is usually handled with care to avoid unnecessary exposure .

Result of Action

The primary result of Dichlorobis(pyridine)palladium(II)'s action is the efficient formation of carbon-carbon bonds. This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants used .

Action Environment

The action of Dichlorobis(pyridine)palladium(II) can be influenced by various environmental factors. For instance, the compound’s catalytic activity can be affected by the temperature and pressure of the reaction environment, as well as the presence of other substances that may interact with the compound . Therefore, optimal reaction conditions are crucial for maximizing the compound’s efficacy and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichlorobis(pyridine)palladium(II) can be synthesized by reacting palladium dichloride with pyridine in a suitable solvent such as acetonitrile or chloroform. The reaction is typically carried out in a molar ratio of 1:2 (palladium dichloride to pyridine) . The general reaction is as follows:

PdCl2+2C5H5NPdCl2(C5H5N)2\text{PdCl}_2 + 2 \text{C}_5\text{H}_5\text{N} \rightarrow \text{PdCl}_2(\text{C}_5\text{H}_5\text{N})_2 PdCl2​+2C5​H5​N→PdCl2​(C5​H5​N)2​

Industrial Production Methods

While specific industrial production methods for Dichlorobis(pyridine)palladium(II) are not extensively documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized solvent systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Dichlorobis(pyridine)palladium(II) primarily undergoes substitution reactions where the pyridine ligands can be replaced by other ligands. It also participates in catalytic cycles, particularly in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings .

Common Reagents and Conditions

    Suzuki Coupling: Typically involves aryl halides and boronic acids in the presence of a base such as potassium carbonate.

    Heck Reaction: Involves aryl halides and alkenes, often using triethylamine as a base.

    Sonogashira Coupling: Involves aryl halides and terminal alkynes, usually in the presence of a copper co-catalyst and a base like triethylamine.

Major Products

The major products of these reactions are typically biaryl compounds (Suzuki), substituted alkenes (Heck), and aryl alkynes (Sonogashira).

Scientific Research Applications

Dichlorobis(pyridine)palladium(II) is extensively used in scientific research due to its catalytic properties. Some key applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dichlorobis(pyridine)palladium(II) is unique due to its specific ligand environment, which can influence its reactivity and selectivity in catalytic processes. The presence of pyridine ligands can stabilize the palladium center and facilitate certain reactions that might be less efficient with other palladium complexes.

Properties

IUPAC Name

dichloropalladium;pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H5N.2ClH.Pd/c2*1-2-4-6-5-3-1;;;/h2*1-5H;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAJDBPACANOPMA-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC=C1.C1=CC=NC=C1.Cl[Pd]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the molecular structure of Dichlorobis(pyridine)palladium(II) and how does it influence its properties?

A1: Dichlorobis(pyridine)palladium(II) exhibits a square planar geometry with the palladium atom at the center. [] Two chlorine atoms and two nitrogen atoms from the pyridine ligands occupy the corners of the square, coordinating to the palladium. This structure is typical for Pd(II) complexes and contributes to their stability and catalytic activity. [] The paper by N. J. Long et al. [] further explores how modifications to the pyridine ligands, specifically substitutions at the 4-position, can impact the complex's ability to form []pseudorotaxanes through second-sphere coordination. This highlights the importance of ligand structure in influencing the compound's interactions and potential applications.

Q2: What analytical techniques are commonly used to characterize Dichlorobis(pyridine)palladium(II)?

A2: Single crystal X-ray diffraction is a key technique used to determine the solid-state structure of Dichlorobis(pyridine)palladium(II) and its complexes. [, ] This technique provides precise information about bond lengths, angles, and overall molecular geometry. Furthermore, the paper by Engelhardt et al. [] utilizes X-ray diffraction data to determine the crystal system (monoclinic), space group (C2/c), unit cell dimensions, and other crystallographic parameters.

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